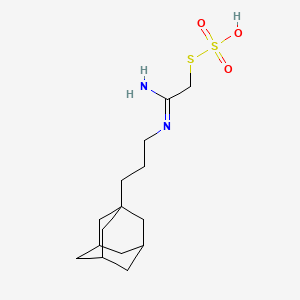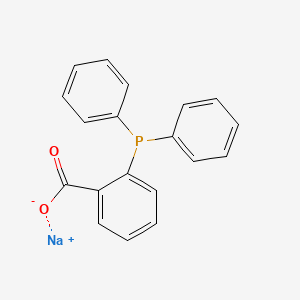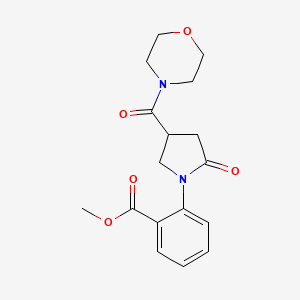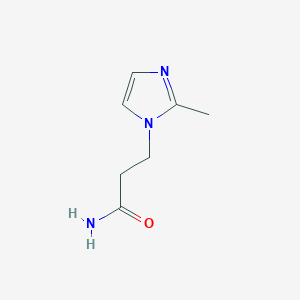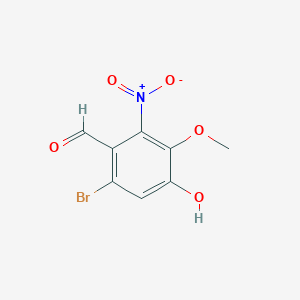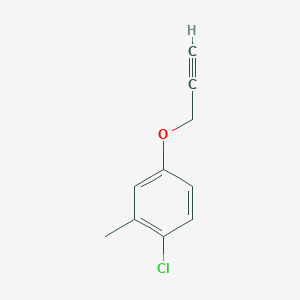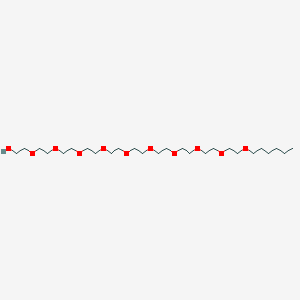
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages (-O-) and a terminal hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, such as distillation and filtration, to remove any unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and solubility properties.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in the creation of PEGylated drugs that have improved pharmacokinetic properties.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple ether linkages and a terminal hydroxyl group allows it to form stable complexes with other molecules, enhancing its solubility and stability in different environments. These interactions are crucial in its applications in drug delivery and biocompatible materials.
Comparación Con Compuestos Similares
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is unique among polyethylene glycols due to its specific chain length and functional groups. Similar compounds include:
Polyethylene Glycol (PEG): A general class of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer distinct solubility and stability characteristics.
Propiedades
Número CAS |
39619-79-9 |
|---|---|
Fórmula molecular |
C26H54O11 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H54O11/c1-2-3-4-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-25-26-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-27/h27H,2-26H2,1H3 |
Clave InChI |
DNKZVGZVMDCGGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



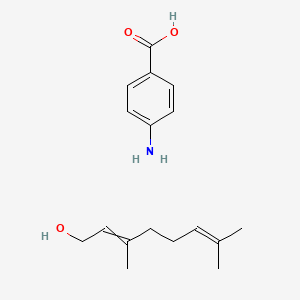
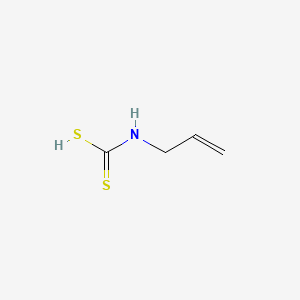
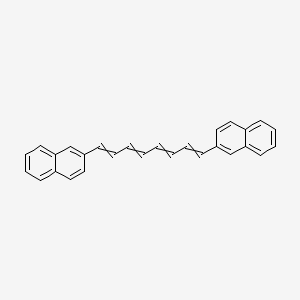
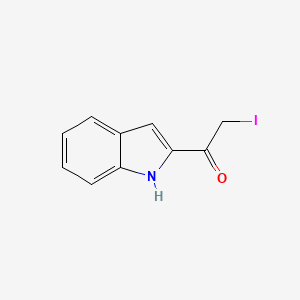
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
